Omeprazole Sulfone N-Oxide Omeprazole Sulfone N-Oxide
Brand Name: Vulcanchem
CAS No.: 158812-85-2
VCID: VC0194790
InChI: InChI=1S/C17H19N3O5S/c1-10-8-20(21)15(11(2)16(10)25-4)9-26(22,23)17-18-13-6-5-12(24-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19)
SMILES: CC1=C[N+](=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-]
Molecular Formula: C17H19N3O5S
Molecular Weight: 377.4 g/mol

Omeprazole Sulfone N-Oxide

CAS No.: 158812-85-2

VCID: VC0194790

Molecular Formula: C17H19N3O5S

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

Omeprazole Sulfone N-Oxide - 158812-85-2

Description

Omeprazole Sulfone N-Oxide is a metabolite and impurity of Omeprazole, a drug used to reduce stomach acid . Chemically, it is also known as 6-methoxy-1H-benzimidazol-2-yl (4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl sulfone . Its molecular formula is C17H19N3O5S, and its molecular weight is 377.415 g/mol . It is available for purchase as a reference standard for pharmaceutical testing .

Several synonyms exist for Omeprazole Sulfone N-Oxide, including Omeprazole Impurity I and UNII-3GZ7SI3024 . It is a N-oxide metabolite of Omeprazole . The compound is achiral, meaning it lacks chirality .

Other names for Omeprazole Sulfone N-Oxide include 1H-Benzimidazole, 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfonyl]-, and 4-Methoxy-2-(((6-methoxy-1H-benzo[d]imidazol-2-yl)sulfonyl)methyl)-3,5-dimethylpyridine 1-oxide . Its InChI key is ZBGMHRIYIGAEGJ-UHFFFAOYSA-N .

CAS No. 158812-85-2
Product Name Omeprazole Sulfone N-Oxide
Molecular Formula C17H19N3O5S
Molecular Weight 377.4 g/mol
IUPAC Name 6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-1H-benzimidazole
Standard InChI InChI=1S/C17H19N3O5S/c1-10-8-20(21)15(11(2)16(10)25-4)9-26(22,23)17-18-13-6-5-12(24-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19)
Standard InChIKey ZBGMHRIYIGAEGJ-UHFFFAOYSA-N
SMILES CC1=C[N+](=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-]
Canonical SMILES CC1=C[N+](=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-]
PubChem Compound 21256701
Last Modified Aug 15 2023

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